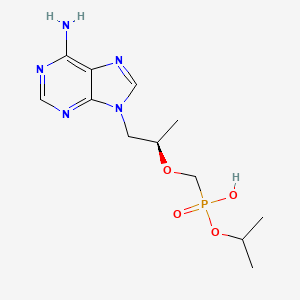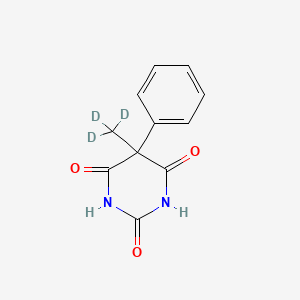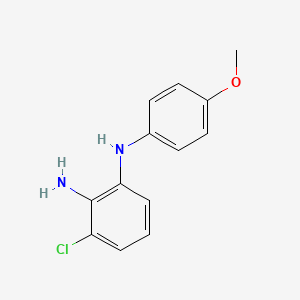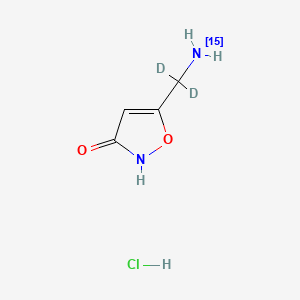
Muscimol-15N,d2 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Muscimol-15N,d2 Hydrochloride is a synthetic derivative of muscimol, an isoxazole compound naturally found in the mushroom Amanita muscaria. This compound is labeled with isotopes of nitrogen (15N) and deuterium (d2), making it particularly useful in scientific research for tracing and studying biochemical pathways .
Preparation Methods
The preparation of Muscimol-15N,d2 Hydrochloride involves the use of deuterated reagents and isotopically labeled nitrogenThis process requires careful control of reaction conditions to ensure the correct incorporation of isotopes . Industrial production methods are similar but scaled up to meet the demand for research purposes .
Chemical Reactions Analysis
Muscimol-15N,d2 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Muscimol-15N,d2 Hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in isotope labeling studies to understand reaction mechanisms and pathways.
Biology: The compound is used to study the function of gamma-aminobutyric acid (GABA) receptors in the central nervous system.
Medicine: Research involving muscimol derivatives helps in the development of new therapeutic agents targeting GABA receptors.
Industry: It is used in the production of pharmaceuticals and as a standard in analytical chemistry
Mechanism of Action
Muscimol-15N,d2 Hydrochloride primarily functions as a GABA-A receptor agonist. By mimicking the action of GABA, it binds to GABA-A receptors, increasing the inhibitory effects of GABA. This leads to hyperpolarization of neurons and decreased neuronal excitability .
Comparison with Similar Compounds
Muscimol-15N,d2 Hydrochloride is unique due to its isotopic labeling, which allows for detailed tracing studies. Similar compounds include:
Muscimol: The parent compound, naturally occurring in Amanita muscaria.
Ibotenic Acid: Another compound found in the same mushroom, which can be converted to muscimol.
Gaboxadol: A synthetic derivative used in research and potential therapeutic applications.
These compounds share similar structures and functions but differ in their specific applications and properties.
Properties
Molecular Formula |
C4H7ClN2O2 |
|---|---|
Molecular Weight |
153.57 g/mol |
IUPAC Name |
5-[azanyl(dideuterio)methyl]-1,2-oxazol-3-one;hydrochloride |
InChI |
InChI=1S/C4H6N2O2.ClH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H/i2D2,5+1; |
InChI Key |
IIDOLBNZAZXSHC-NCNFAYJMSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=O)NO1)[15NH2].Cl |
Canonical SMILES |
C1=C(ONC1=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxazolo[5,4-c]pyridine-2-methanamine](/img/structure/B15294080.png)
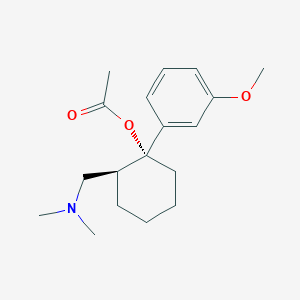
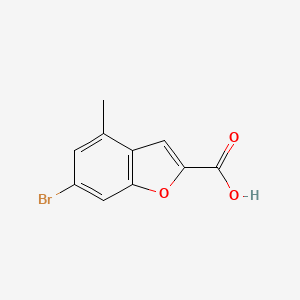

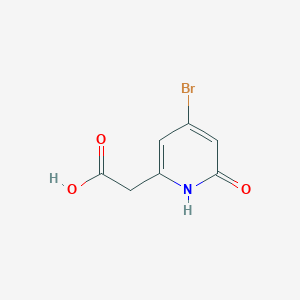
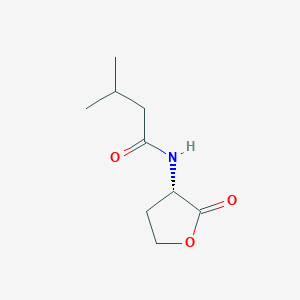
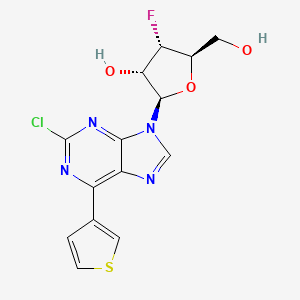
![[4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B15294121.png)
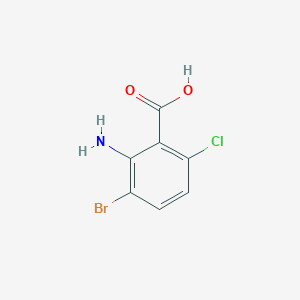
![(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294130.png)
![1-{4-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B15294131.png)
